molecular formula C17H18N2O5 B4719405 METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4719405
M. Wt: 330.33 g/mol
InChI Key: NOLWBILJPHINMD-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrrole ring, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrole derivative in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized pyrrole derivatives.

Scientific Research Applications

METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group and pyrrole ring system make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10(2)18-11(3)15(17(21)24-4)14(16(18)20)9-12-5-7-13(8-6-12)19(22)23/h5-10H,1-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLWBILJPHINMD-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(PROPAN-2-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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